molecular formula C22H24N2O2 B12603405 N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-18-4

N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12603405
CAS No.: 913742-18-4
M. Wt: 348.4 g/mol
InChI Key: ATCIUNGKUBKZKW-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cyclopentyl ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The resulting intermediate is then subjected to further reactions to introduce the cyclopentyl and pyrrolidine carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques, such as the use of high-yield reactions under controlled conditions. The process may include the use of specific catalysts and solvents to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the cyclopentyl and pyrrolidine carboxamide moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its specific combination of biphenyl, cyclopentyl, and pyrrolidine carboxamide groups distinguishes it from simpler biphenyl derivatives .

Properties

CAS No.

913742-18-4

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-cyclopentyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O2/c25-21-14-18(15-24(21)20-11-4-5-12-20)22(26)23-19-10-6-9-17(13-19)16-7-2-1-3-8-16/h1-3,6-10,13,18,20H,4-5,11-12,14-15H2,(H,23,26)

InChI Key

ATCIUNGKUBKZKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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